molecular formula C15H11IN2O2S B3691806 2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3691806
M. Wt: 410.2 g/mol
InChI Key: LLEQAOGNAFWQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with the molecular formula C15H11IN2O2S. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the iodine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2S/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEQAOGNAFWQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-iodo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.